molecular formula C15H20FN7 B12224044 N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B12224044
M. Wt: 317.36 g/mol
InChI Key: LWBCKRFGUOEOMD-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, a piperazine ring, and a fluoropyrimidine moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step procedures. One common method includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-2-amine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH⁻) or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydroxide ions (OH⁻), amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions due to its unique structure and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring, a piperazine ring, and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H20FN7

Molecular Weight

317.36 g/mol

IUPAC Name

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C15H20FN7/c1-3-17-14-20-11(2)8-13(21-14)22-4-6-23(7-5-22)15-18-9-12(16)10-19-15/h8-10H,3-7H2,1-2H3,(H,17,20,21)

InChI Key

LWBCKRFGUOEOMD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C

Origin of Product

United States

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